D,L-N,N-Didesmethyl Venlafaxine-d6

Description

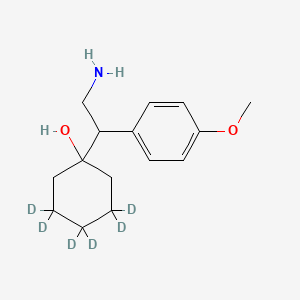

D,L-N,N-Didesmethyl Venlafaxine-d6 is a deuterium-labeled analog of the N,N-didesmethyl metabolite of venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI). This compound is primarily utilized as an internal standard in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to enhance the precision of quantifying venlafaxine and its metabolites in biological and environmental samples .

Molecular Formula: C₁₅H₁₇D₆NO₂ Molecular Weight: 255.39 g/mol . Key Features:

- Deuterium Substitution: Six deuterium atoms are incorporated, likely distributed across the molecule’s structure (specific positions vary based on synthesis; see Table 1).

- Structural Modifications: Removal of both N-methyl groups from the parent venlafaxine structure, distinguishing it from mono-desmethyl metabolites like O-desmethylvenlafaxine (ODV) .

Properties

CAS No. |

1020719-37-2 |

|---|---|

Molecular Formula |

C15H23NO2 |

Molecular Weight |

255.38 g/mol |

IUPAC Name |

1-[2-amino-1-(4-methoxyphenyl)ethyl]-3,3,4,4,5,5-hexadeuteriocyclohexan-1-ol |

InChI |

InChI=1S/C15H23NO2/c1-18-13-7-5-12(6-8-13)14(11-16)15(17)9-3-2-4-10-15/h5-8,14,17H,2-4,9-11,16H2,1H3/i2D2,3D2,4D2 |

InChI Key |

SUQHIQRIIBKNOR-PWDWWLAZSA-N |

Isomeric SMILES |

[2H]C1(CC(CC(C1([2H])[2H])([2H])[2H])(C(CN)C2=CC=C(C=C2)OC)O)[2H] |

Canonical SMILES |

COC1=CC=C(C=C1)C(CN)C2(CCCCC2)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically starts from venlafaxine or its N-methylated precursors, which undergo sequential N-demethylation steps combined with incorporation of deuterium atoms at the N-methyl positions to yield the d6-labeled compound. The key steps involve:

- Selective N-demethylation of venlafaxine to remove both methyl groups on the nitrogen atoms.

- Incorporation of deuterium (D) atoms to replace the hydrogen atoms at the N-methyl positions, achieving the d6 isotopic labeling.

- Purification and conversion to appropriate salt forms (e.g., hydrochloride or acetic acid salts) to enhance stability and solubility.

Detailed Synthetic Procedure

Based on available patent literature and chemical supplier data, the preparation can be summarized as follows:

- Starting Material : Venlafaxine or N,N-didesmethyl venlafaxine precursors.

- N-Demethylation : Achieved chemically by treatment with reagents such as formaldehyde and formic acid in the presence of alkali metal hydroxides (e.g., NaOH) which generate formate salts in situ. This reaction proceeds via an N-methylation/demethylation equilibrium allowing selective removal of methyl groups under controlled conditions.

- Deuterium Incorporation : The use of deuterated reagents (e.g., deuterated formaldehyde, D2-formic acid) or exchange reactions under basic conditions allow replacement of hydrogen atoms with deuterium at the N-methyl sites, resulting in the d6-labeled compound.

- Reaction Conditions : The reaction mixture is typically refluxed in polar solvents such as water, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) for 2 to 24 hours, with optimal yields obtained within 3 to 7 hours.

- Purification : The crude product is isolated and purified, often by crystallization or chromatographic techniques, and converted into stable acid addition salts such as hydrochloride or acetic acid salts for improved handling and analytical consistency.

Reaction Scheme Overview

| Step | Reactants/Conditions | Outcome |

|---|---|---|

| 1 | Venlafaxine precursor + formaldehyde + formic acid + NaOH (or other metal hydroxide) in water/DMF/DMSO | N-demethylation and N-methylation equilibrium, forming N,N-didesmethyl venlafaxine intermediate |

| 2 | Use of deuterated formaldehyde/formic acid or D2O solvent | Incorporation of deuterium atoms at N-methyl positions (d6 labeling) |

| 3 | Reflux 3-7 hours | Completion of reaction with high yield and minimal by-products |

| 4 | Purification and salt formation (e.g., HCl salt or acetic acid salt) | Isolated pure this compound salt |

Analytical Characterization and Research Outcomes

Physicochemical Properties

| Parameter | Value |

|---|---|

| Molecular Formula | C15H17D6NO2 |

| Molecular Weight | 255.39 g/mol |

| Common Salt Forms | Hydrochloride, Acetic Acid Salt |

| Purity | Typically >98% by HPLC or UPLC-MS |

Analytical Methods

- UPLC-MS/MS : Ultra-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (UPLC-MS/MS) is the gold standard for quantifying this compound in biological matrices. This method exploits the unique mass transitions of the d6-labeled compound for sensitive and specific detection.

- Chromatographic Conditions : Separation is typically achieved on RP18 columns with mobile phases consisting of water with ammonium acetate and acetonitrile, allowing rapid elution within 1.5 minutes.

- Mass Spectrometry : Positive electrospray ionization mode with multiple reaction monitoring (MRM) transitions specific to the d6-labeled compound ensures high sensitivity and selectivity.

Research Findings

- The presence of formic acid salts and alkali metal hydroxides in the preparation significantly accelerates the N-demethylation and isotopic exchange reactions, improving yield and reducing by-product formation.

- The d6-labeled compound serves as an excellent internal standard in pharmacokinetic studies, enabling accurate quantification of venlafaxine metabolites in plasma and other biological samples.

- The synthetic method avoids toxic reagents and harsh conditions, making it suitable for scale-up and pharmaceutical applications.

Summary Table of Preparation Parameters

| Parameter | Preferred Range/Condition | Notes |

|---|---|---|

| Solvent | Water, DMF, DMSO | Polar solvents facilitate reaction |

| Venlafaxine precursor concentration | 0.2 – 3 mol/L (preferably 0.5 – 1.5 mol/L) | Ensures efficient conversion |

| Formic acid equivalents | 2 – 20 equivalents relative to precursor | Provides methyl source for N-methylation |

| Formaldehyde equivalents | 2 – 15 equivalents relative to precursor | Methylating agent |

| Alkali metal hydroxide | NaOH, KOH, or NH4OH | Generates formate salt in situ |

| Reaction temperature | Reflux (typically 80–110 °C) | Promotes reaction kinetics |

| Reaction time | 2 – 24 hours (optimal 3 – 7 hours) | Balances conversion and by-product formation |

| Purification | Crystallization or chromatography | Yields high purity product |

Chemical Reactions Analysis

Types of Reactions: : D,L-N,N-Didesmethyl Venlafaxine-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols .

Scientific Research Applications

D,L-N,N-Didesmethyl Venlafaxine-d6 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:

Pharmacokinetic Studies: Used to study the metabolism and pharmacokinetics of Venlafaxine and its metabolites.

Neurotransmission Research: Helps in understanding the mechanisms of neurotransmission and the role of neuroamines in the central nervous system.

Drug Development: Assists in the development of new antidepressant drugs by providing insights into the metabolic pathways and effects of Venlafaxine.

Mechanism of Action

D,L-N,N-Didesmethyl Venlafaxine-d6 exerts its effects by blocking the presynaptic reuptake of serotonin and noradrenaline, thereby increasing their levels in the synaptic cleft . This action facilitates neurotransmission and enhances mood regulation. The compound primarily targets the serotonin and noradrenaline transporters and is a weak inhibitor of dopamine reuptake .

Comparison with Similar Compounds

Structural and Functional Implications

- Polarity : Removal of N-methyl groups increases polarity compared to venlafaxine, affecting chromatographic retention times .

- Metabolic Pathways: N,N-didesmethylation is a minor pathway compared to O-demethylation, making this metabolite less prevalent but critical for comprehensive toxicity studies .

- Deuterium Labeling: Enhances mass spectral differentiation, avoiding interference from non-deuterated analytes .

Research and Regulatory Considerations

- Environmental Impact : Venlafaxine and metabolites like this compound are detected in aquatic ecosystems, raising concerns about bioaccumulation and effects on aquatic organisms .

Biological Activity

D,L-N,N-Didesmethyl Venlafaxine-d6 is a deuterated metabolite of the antidepressant venlafaxine, which is classified as a serotonin-norepinephrine reuptake inhibitor (SNRI). This compound is significant in pharmacological research due to its role in understanding the metabolism and efficacy of venlafaxine and its influence on neurotransmission.

Overview of Venlafaxine and Its Metabolites

Venlafaxine is primarily used in the treatment of major depressive disorder (MDD), generalized anxiety disorder (GAD), and panic disorder. It works by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their availability in the synaptic cleft, which enhances mood and alleviates anxiety symptoms .

This compound, as a metabolite, provides insights into the pharmacokinetics and dynamics of venlafaxine. The compound undergoes metabolic processes primarily through cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, which facilitate its conversion from venlafaxine through various demethylation steps .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter transporters. It exhibits a binding affinity for serotonin (5-HT) and norepinephrine transporters (NET), similar to its parent compound. This interaction leads to:

- Inhibition of Reuptake : By blocking the transporters, the compound increases extracellular levels of serotonin and norepinephrine.

- Potential Dopaminergic Effects : At higher concentrations, it may also weakly inhibit dopamine reuptake, particularly in regions of the brain where dopamine transporters are sparse .

Pharmacokinetics and Efficacy

A study investigated the relationship between serum concentrations of venlafaxine and its active metabolites, including this compound. The findings suggested a bell-shaped curve for antidepressant response relative to serum levels, indicating optimal efficacy around specific concentration ranges (100-400 ng/mL) with diminishing returns at higher levels .

Case Studies

- Therapeutic Drug Monitoring : A cohort study involving 52 patients treated with venlafaxine highlighted the importance of therapeutic drug monitoring (TDM) to optimize treatment outcomes. The study found that patients with serum concentrations within the therapeutic range experienced better antidepressant responses .

- Animal Studies : Research on animal models has shown that venlafaxine and its metabolites can produce dose-dependent analgesic effects, suggesting potential applications in pain management alongside their antidepressant properties .

Data Table: Comparison of Venlafaxine and Its Metabolites

| Compound Name | Molecular Formula | Molecular Weight | Mechanism of Action |

|---|---|---|---|

| Venlafaxine | C17H28ClNO2 | 313.863 g/mol | SNRI - Inhibits reuptake of 5-HT and NE |

| O-desmethylvenlafaxine | C16H26ClNO2 | 298.84 g/mol | Active metabolite; similar action as parent compound |

| This compound | C15H23D6NO2 | 271.79 g/mol | SNRI - Inhibits reuptake; studied for pharmacokinetics |

Q & A

Basic Research Questions

Q. What are the key analytical methods for detecting and quantifying D,L-N,N-Didesmethyl Venlafaxine-d6 in biological matrices?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for trace-level detection. Sample preparation involves solid-phase extraction (SPE) to isolate the compound from complex matrices like urine or marine mussel tissue. Deuterated internal standards (e.g., Venlafaxine-d6) are used to correct for matrix effects and ionization variability . System suitability parameters, such as resolution (≥1.5) and tailing factor (≤2.0), must be validated to ensure precision .

Q. How is this compound synthesized, and what isotopic labeling strategies are employed?

- Methodology : The compound is synthesized via deuterium incorporation at the N,N-dimethyl groups, achieved through reductive deuteration of precursor amines using deuterated reagents (e.g., D₂ gas or deuterated acids). Post-synthesis, purification involves reverse-phase HPLC with a C18 column and methanol/water gradients. Structural confirmation requires nuclear magnetic resonance (NMR) for positional deuterium verification and high-resolution mass spectrometry (HRMS) for isotopic purity (>98%) .

Q. What are the primary applications of deuterated venlafaxine metabolites in pharmacokinetic studies?

- Methodology : Deuterated analogs like this compound serve as internal standards in mass spectrometry to improve quantification accuracy of non-deuterated metabolites. They enable precise tracking of metabolic pathways (e.g., CYP2D6-mediated demethylation) and half-life calculations in in vivo models .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIEs) influence the metabolic stability of this compound compared to its non-deuterated form?

- Methodology : Comparative studies using hepatic microsomes or recombinant CYP enzymes quantify metabolic rates. KIEs are calculated by measuring the ratio of for demethylation or hydroxylation reactions. Deuterium at the N-methyl groups reduces metabolic clearance by up to 30%, as observed in LC-MS/MS time-course analyses .

Q. What experimental strategies resolve contradictions in isotopic interference during simultaneous quantification of venlafaxine and its deuterated metabolites?

- Methodology : Use orthogonal separation techniques (e.g., HILIC vs. reverse-phase LC) to distinguish isotopic clusters. Adjust collision energy in MS/MS to differentiate fragment ions (e.g., m/z 121 for Venlafaxine vs. m/z 124 for Didesmethyl Venlafaxine-d6). Cross-validate with non-deuterated calibration curves .

Q. How can researchers validate the absence of protium contamination in deuterated this compound batches?

- Methodology : Conduct at 600 MHz to detect residual protium signals in the N-methyl region (δ 2.2–2.5 ppm). Quantify impurities via LC-MS with a deuterium-free internal standard. Acceptable thresholds are <2% protium content for pharmacokinetic applications .

Q. What role does this compound play in studying environmental bioaccumulation of antidepressants?

- Methodology : Deploy isotope dilution mass spectrometry (IDMS) in field samples (e.g., marine mussels) to correct for extraction losses. Normalize tissue concentrations to lipid content and compare bioconcentration factors (BCFs) across trophic levels .

Methodological Challenges & Solutions

Q. Why does this compound exhibit reduced solubility in aqueous buffers, and how can this be mitigated?

- Solution : The hydrophobic cyclohexanol moiety limits solubility. Use co-solvents like DMSO (≤10%) or β-cyclodextrin inclusion complexes. For LC-MS, optimize mobile phase pH (3.5–4.5) with 0.1% formic acid to enhance ionization .

Q. How to address discrepancies in reported molecular weights of deuterated venlafaxine derivatives across databases?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.